molecular formula C8H12BrN3 B1276503 5-bromo-N,N-diethylpyrimidin-2-amine CAS No. 433684-23-2

5-bromo-N,N-diethylpyrimidin-2-amine

Cat. No. B1276503
CAS RN: 433684-23-2
M. Wt: 230.11 g/mol
InChI Key: AKTJBOBIMUJVHD-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethylpyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The presence of a bromine atom and diethylamine group in the compound suggests potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromine substituents, can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions to create a wide array of substituted pyrimidine compounds . Additionally, 5-bromo-2,4-dichloro-6-methylpyrimidine has been used as a starting material to produce 4-amino-5-bromo-2-substituted aminopyrimidines through a regioselective displacement reaction with ammonia, followed by a reaction with secondary amines . These methods demonstrate the versatility of bromopyrimidines as intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives has been studied using techniques such as X-ray crystallography. For example, the reaction product of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was analyzed, revealing that it crystallizes in the monoclinic crystal system and exhibits typical intramolecular hydrogen bonding within the crystalline network . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Bromopyrimidines are reactive intermediates that can undergo various chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to react with secondary amines to afford substituted aminopyrimidines . Moreover, the photochemistry of 5-bromopyrimidines can be influenced by aliphatic amines, leading to dehalogenation and other transformations upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as bromine and diethylamine groups can affect properties like solubility, melting point, and reactivity. For example, the crystalline structure of a bromopyrimidine derivative was found to be stabilized by hydrogen bonds created by water clusters, indicating the importance of such interactions in determining the compound's physical state . Additionally, the reactivity of these compounds in various chemical reactions, such as cross-coupling and nucleophilic substitution, highlights their chemical versatility .

Scientific Research Applications

Crystallography and Chemical Synthesis

  • 5-bromo-N,N-diethylpyrimidin-2-amine is utilized in regioselective displacement reactions, forming compounds like 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which are analyzed using X-ray crystallography. This process aids in understanding molecular structures and interactions (Doulah et al., 2014).

Pharmaceutical Research

  • It serves as a precursor in synthesizing 4-amino-5-bromo-2-substituted aminopyrimidines, which have potential applications in pharmaceutical research (Bakavoli et al., 2006).

Organic Chemistry and Catalysis

  • The compound plays a role in the selective amination of polyhalopyridines, catalyzed by palladium-Xantphos complexes. This method is significant in organic synthesis, offering high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Photochemistry and Reaction Studies

  • In photochemistry, this compound is studied for its interactions with aliphatic amines and the effects of UV irradiation, contributing to the understanding of photochemical reactions (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Synthesis of Novel Compounds

  • The compound is used in the synthesis of novel heterocyclic compounds like pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which could have diverse applications in material science and medicinal chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers Unfortunately, I could not find specific peer-reviewed papers related to 5-bromo-N,N-diethylpyrimidin-2-amine .

properties

IUPAC Name

5-bromo-N,N-diethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJBOBIMUJVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409485
Record name 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433684-23-2
Record name 5-Bromo-N,N-diethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433684-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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